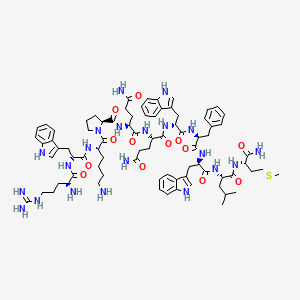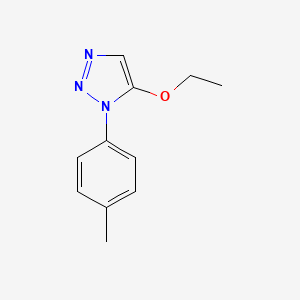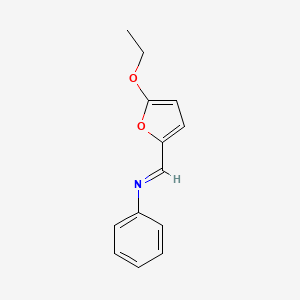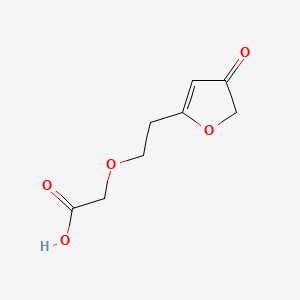
(D-Trp2,7,9)-substance P
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(D-Trp2,7,9)-substance P is a peptide analog of substance P, which is a neuropeptide involved in pain transmission and inflammation. (D-Trp2,7,9)-substance P was synthesized to improve the stability and selectivity of substance P, making it a valuable tool in scientific research.
Mécanisme D'action
((D-Trp2,7,9)-substance P)-substance P binds to the NK1 receptor and activates a signaling pathway that leads to the release of neurotransmitters and pro-inflammatory cytokines. This results in pain transmission and inflammation. ((D-Trp2,7,9)-substance P)-substance P is more selective for the NK1 receptor than substance P, making it a valuable tool for studying the role of the NK1 receptor in pain and inflammation.
Biochemical and physiological effects:
((D-Trp2,7,9)-substance P)-substance P has been shown to induce pain and inflammation in animal models. It also stimulates the release of pro-inflammatory cytokines and activates immune cells. In addition, ((D-Trp2,7,9)-substance P)-substance P has been used to study the role of substance P in other physiological processes, such as nausea and vomiting.
Avantages Et Limitations Des Expériences En Laboratoire
((D-Trp2,7,9)-substance P)-substance P has several advantages for lab experiments. It is more stable than substance P, making it easier to handle and store. It is also more selective for the NK1 receptor, allowing for more specific studies of the role of the receptor in pain and inflammation. However, ((D-Trp2,7,9)-substance P)-substance P is still a potent agonist of the NK1 receptor and can induce pain and inflammation in animal models, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving ((D-Trp2,7,9)-substance P)-substance P. One area of interest is the development of new drugs that target the NK1 receptor for the treatment of pain and inflammation. Another area of research is the role of substance P and the NK1 receptor in other physiological processes, such as anxiety and depression. Additionally, ((D-Trp2,7,9)-substance P)-substance P may be used to study the interaction between the immune system and the nervous system in disease states.
Méthodes De Synthèse
((D-Trp2,7,9)-substance P)-substance P is synthesized through solid-phase peptide synthesis. The D-amino acids at positions 2, 7, and 9 are used to increase the stability of the peptide. The resulting peptide is purified through high-performance liquid chromatography (HPLC) and characterized through mass spectrometry.
Applications De Recherche Scientifique
((D-Trp2,7,9)-substance P)-substance P is used in scientific research to study the role of substance P in pain transmission and inflammation. It is also used to investigate the mechanism of action of other neuropeptides and drugs that interact with substance P receptors. ((D-Trp2,7,9)-substance P)-substance P has been shown to be a potent agonist of the neurokinin-1 (NK1) receptor, which is involved in pain transmission and inflammation.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H109N21O13S/c1-45(2)37-61(73(108)92-57(69(85)104)32-36-115-3)97-76(111)65(41-49-44-91-56-25-12-9-21-52(49)56)100-74(109)62(38-46-17-5-4-6-18-46)98-77(112)64(40-48-43-90-55-24-11-8-20-51(48)55)99-72(107)58(28-30-67(83)102)93-71(106)59(29-31-68(84)103)94-78(113)66-27-16-35-101(66)79(114)60(26-13-14-33-81)95-75(110)63(39-47-42-89-54-23-10-7-19-50(47)54)96-70(105)53(82)22-15-34-88-80(86)87/h4-12,17-21,23-25,42-45,53,57-66,89-91H,13-16,22,26-41,81-82H2,1-3H3,(H2,83,102)(H2,84,103)(H2,85,104)(H,92,108)(H,93,106)(H,94,113)(H,95,110)(H,96,105)(H,97,111)(H,98,112)(H,99,107)(H,100,109)(H4,86,87,88)/t53-,57-,58-,59-,60-,61-,62-,63+,64+,65+,66-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBGUHRGZVONNE-KXXNZUQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H109N21O13S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1604.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(D-Trp2,7,9)-substance P | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3'-Dichloro-4,4'-bis[3-hydroxy-2-(4-sulfoanilino)-2-butenoylazo]biphenyl](/img/structure/B561178.png)

![1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate](/img/structure/B561183.png)



![6-Ethyl-3-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B561196.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B561197.png)
